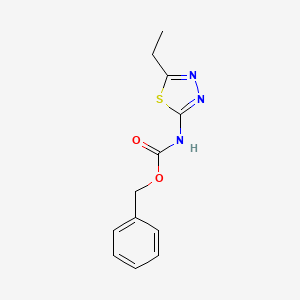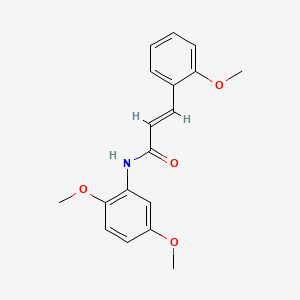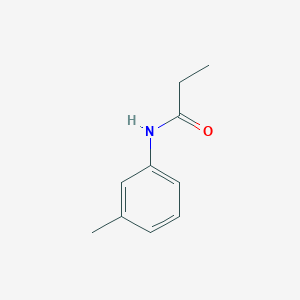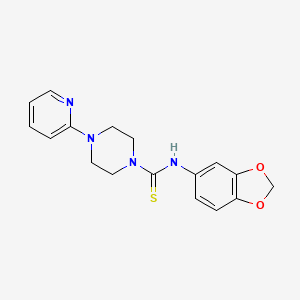![molecular formula C17H25NO5 B5736016 Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5736016.png)
Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carboxylate ester, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzyl alcohol with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects .
類似化合物との比較
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler analog without the substituted phenyl group.
4-Hydroxy-3,5-dimethoxybenzyl alcohol: A precursor in the synthesis of the target compound.
Piperidine derivatives: A broad class of compounds with similar structural features
Uniqueness
Ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both a piperidine ring and a substituted phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
ethyl 1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-4-23-17(20)13-5-7-18(8-6-13)11-12-9-14(21-2)16(19)15(10-12)22-3/h9-10,13,19H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYHWRRQBIVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)amino]propan-1-one](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)




![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-methylbenzoate](/img/structure/B5735995.png)
![6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5736010.png)
![N~1~-cyclohexyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5736011.png)
![4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5736013.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5736025.png)
